molecular formula C24H23ClN2OS B2709453 N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223903-67-0

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2709453
CAS No.: 1223903-67-0
M. Wt: 422.97
InChI Key: NNKGQDYOVQFRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a polycarbo-substituted thienoquinoline derivative synthesized via advanced cross-coupling methodologies, including Suzuki-Miyaura reactions, to introduce diverse substituents onto the heterocyclic scaffold . Key structural elements include:

  • 3-(4-ethylphenyl) group: A hydrophobic aryl substituent that may optimize interactions with cellular targets like protein kinases.
  • N-butyl carboxamide: Likely improves solubility and bioavailability compared to ester analogs.

This compound has been evaluated for cytotoxicity against human cancer cell lines, with preliminary studies highlighting its potency in breast cancer models (e.g., MCF-7) . Its synthesis leverages halogenated quinoline precursors, enabling modular structural diversification through palladium-catalyzed cross-coupling .

Properties

IUPAC Name

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2OS/c1-3-5-12-26-24(28)23-21(16-8-6-15(4-2)7-9-16)19-14-27-20-11-10-17(25)13-18(20)22(19)29-23/h6-11,13-14H,3-5,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKGQDYOVQFRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)Cl)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thieno[3,2-c]quinoline derivative with an appropriate carboxylic acid or its derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Step 1: Formation of the Thienoquinoline Core

The thienoquinoline framework is synthesized via nucleophilic displacement and cyclization reactions. For example:

  • A chloroquinoline intermediate undergoes displacement with thioglycolate derivatives under basic conditions (e.g., triethylamine in DMSO), followed by intramolecular cyclization to form the fused thienoquinoline system .

  • Substituents like the 4-ethylphenyl group and chlorine are introduced during early stages, often via electrophilic substitution or coupling reactions.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group at position 2 is activated to facilitate amide bond formation:

  • Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, enabling subsequent coupling with amines .

Step 3: Amide Bond Formation

The acid chloride reacts with N-butylamine to form the carboxamide:

  • Coupling is performed under inert conditions (e.g., dichloromethane) with a base like triethylamine to neutralize byproducts .

Nucleophilic Displacement and Cyclization

The thienoquinoline core formation involves:

  • Chloride displacement : Chlorine on the quinoline nucleus reacts with a nucleophile (e.g., thioglycolate) under basic conditions.

  • Cyclization : The resulting intermediate undergoes intramolecular cyclization to form the thienoquinoline system .

Amide Coupling

The reaction mechanism for amide formation involves:

  • Acid chloride activation : Thionyl chloride converts the carboxylic acid to a reactive acid chloride.

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon, forming the amide bond after proton transfer and elimination .

Purity and Structural Confirmation

  • HPLC : Used to monitor reaction progress and confirm purity.

  • NMR Spectroscopy : Key shifts include δ 12.20 ppm (carboxamide proton) and δ 8.26 ppm (aromatic protons), as observed in similar compounds .

Biological Evaluation and Substituent Effects

While direct data for this compound is limited, related thienoquinolines exhibit:

  • CDK inhibition : Substituents like chlorine and alkyl groups modulate activity. For example, quinoline derivatives showed CDK5/p25 IC₅₀ values ranging from 0.028 μM to 107 μM .

  • Pharmacological implications : The N-butyl group may enhance lipophilicity, influencing cellular permeability, while the 8-chloro substituent could alter electronic properties for target binding .

Research Findings and Challenges

  • Synthetic complexity : Multi-step pathways require precise control of reaction conditions to optimize yields .

  • Biological potential : Structural analogs demonstrate antiviral, anticancer, and kinase inhibition activities, suggesting this compound may exhibit similar properties .

  • Analytical validation : Rigorous purification (e.g., silica gel chromatography) and characterization (NMR, HRMS) are critical for confirming product identity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thienoquinoline compounds exhibit antimicrobial activity against various pathogens. For instance, studies have shown that thieno[3,2-c]quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains. The structural modifications in compounds like N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide may enhance their efficacy as potential antitubercular agents.

In a recent study, compounds with similar structures demonstrated significant activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established drugs such as Isoniazid .

Anticancer Activity

Thienoquinoline derivatives have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds derived from thienoquinolines have shown promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties to enhance biological activity. Key synthetic routes include:

  • Condensation Reactions : Utilizing arylamines and appropriate electrophiles to form the core thienoquinoline structure.
  • Functional Group Modifications : Introducing substituents like butyl and chloro groups to optimize the pharmacological profile.

The structural diversity achieved through these synthetic methods allows researchers to tailor the compound's properties for specific biological targets.

Antitubercular Activity Study

A study conducted on a series of thienoquinoline derivatives, including this compound, revealed that certain modifications significantly improved their activity against M. tuberculosis. The research involved testing various derivatives against multiple strains and assessing their MIC values. Notably, some derivatives displayed MIC values lower than 10 µg/mL, indicating strong potential as antituberculosis agents .

Anticancer Efficacy Evaluation

In another investigation focusing on anticancer properties, thienoquinoline derivatives were evaluated for their ability to inhibit cancer cell lines such as breast and lung cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis, with IC50 values suggesting effective concentrations for therapeutic applications .

Mechanism of Action

The mechanism of action of N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[3,2-c]quinoline derivatives exhibit activity modulated by substituent type and position. Key comparisons include:

Compound Name Substituents Biological Activity Reference
N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide 8-Cl, 3-(4-ethylphenyl), N-butyl carboxamide Cytotoxic (MCF-7 breast cancer)
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate 4-Cl, 3-amino, ethyl ester Protein kinase inhibition (unspecified cells)
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) 3-Cl-2-MePh, tetrahydrothienoquinoline core Cytotoxic (SK-OV-3, OVCAR-3 ovarian cancer)
  • Carboxamide vs. Ester : The N-butyl carboxamide in the target compound likely enhances membrane permeability and metabolic stability compared to ethyl ester derivatives, which may hydrolyze rapidly in vivo .
  • Ring Fusion Position: Thieno[3,2-c]quinoline (target compound) vs. thieno[2,3-b]quinoline (Compound 1): The altered ring fusion in Compound 1 shifts electronic properties and ring planarity, possibly explaining its selective efficacy in ovarian vs. breast cancer models .

Cytotoxicity and Mechanism

  • MCF-7 Breast Cancer: The target compound demonstrates notable cytotoxicity in MCF-7 cells, aligning with prior findings that thieno[3,2-c]quinolines disrupt cancer cell proliferation via protein kinase inhibition (e.g., PDGF-RTK) .
  • Ovarian Cancer Specificity: Compound 1 (thieno[2,3-b]quinoline) shows superior activity in SK-OV-3 and OVCAR-3 cells, suggesting structural nuances influence tissue-specific targeting .
  • Chloro Substitution: The 8-chloro substituent in the target compound may enhance DNA intercalation or topoisomerase inhibition, a mechanism less emphasized in non-halogenated analogs .

Pharmacological Potential

  • Compound 1: A candidate for ovarian cancer, with tetrahydrothienoquinoline core possibly improving blood-brain barrier penetration .
  • Ethyl Ester Derivatives: Limited to preclinical studies due to ester lability but serve as precursors for prodrug development .

Biological Activity

N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS Number: 1223903-67-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23ClN2OSC_{24}H_{23}ClN_{2}OS, with a molecular weight of 423.0 g/mol. The compound features a thienoquinoline backbone, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H23ClN2OS
Molecular Weight423.0 g/mol
CAS Number1223903-67-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted quinoline derivatives demonstrated that certain analogs showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide. This suggests that the thienoquinoline structure may enhance antimicrobial efficacy by inhibiting bacterial growth through mechanisms such as disruption of cellular respiration or inhibition of specific metabolic pathways .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. Compounds containing the thienoquinoline moiety have shown promising results in inhibiting specific kinases involved in cancer progression, indicating a potential mechanism of action through targeted molecular pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, leading to reduced viability of pathogenic organisms or cancer cells.
  • Interference with Cellular Signaling : The thienoquinoline structure may interact with specific receptors or signaling pathways, altering cellular responses and promoting apoptosis in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

  • Antimycobacterial Activity : A study reported that certain quinoline derivatives demonstrated significant activity against M. tuberculosis, with IC50 values lower than those of conventional drugs. This highlights the potential for developing new antimycobacterial agents based on the thienoquinoline scaffold .
  • Kinase Inhibition : Research on substituted benzamides indicated that specific structural modifications could enhance potency against RET kinases, which are implicated in various cancers. The findings suggest that this compound could be further investigated for its kinase inhibitory properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide?

  • Methodology : Copper-catalyzed multicomponent reactions (MCRs) are effective for constructing thienoquinoline scaffolds. For example, describes a protocol yielding thieno[3,2-c]isoquinoline derivatives (21–88% yield) via cyclization of vinyl ketoximes. Key steps include:

  • Step 1 : Optimize reaction conditions (e.g., solvent, catalyst loading, temperature) to enhance cyclization efficiency.
  • Step 2 : Introduce the N-butyl and 4-ethylphenyl substituents via nucleophilic substitution or Suzuki coupling after scaffold formation.
  • Analytical Validation : Confirm intermediate structures using 1H^1H/13C^{13}C NMR and HRMS, as demonstrated for related compounds in .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with UV detection ( ).
  • NMR : Verify substituent positions (e.g., 8-chloro, 4-ethylphenyl) via chemical shifts and coupling patterns.
  • HRMS : Confirm molecular formula accuracy (e.g., [M+H+^+] or [M+Na+^+] peaks).
    • Data Interpretation : Cross-reference spectral data with structurally similar thienoquinolines (e.g., , compounds 25r–25x).

Q. What are the critical factors affecting yield in the synthesis of this compound?

  • Key Variables :

  • Substituent Reactivity : Bulky groups (e.g., 4-ethylphenyl) may hinder cyclization, requiring longer reaction times ().
  • Catalyst Selection : Copper catalysts (e.g., CuI) improve heterocycle formation but may require ligands (e.g., phenanthroline) for stability.
  • Workup Protocols : Precipitation or column chromatography can recover products from complex reaction mixtures ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with modified substituents (e.g., replacing N-butyl with pyridinyl groups, as in ).
  • Step 2 : Test inhibitory activity against target proteins (e.g., CDK5/p25) using kinase assays.
  • Data Analysis : Compare IC50_{50} values to identify critical functional groups. For example, shows that pyridinyl carboxamides (25v, 25w) exhibit selective CDK5 inhibition.

Q. How can researchers resolve contradictions in bioactivity data between batches or analogs?

  • Troubleshooting Steps :

  • Purity Reassessment : Re-analyze batches via HPLC to rule out impurities (e.g., reports purity discrepancies in compound 25x).
  • Conformational Analysis : Use X-ray crystallography or DFT calculations to assess steric/electronic effects of substituents.
  • Assay Reproducibility : Validate bioactivity in multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays).

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide) to enhance membrane permeability.
  • Formulation Optimization : Use lipid-based nanoparticles or cyclodextrin complexes, as suggested for structurally related quinoline derivatives ( ).
  • LogP Adjustment : Reduce hydrophobicity by replacing the 4-ethylphenyl group with polar substituents (e.g., pyridinyl).

Q. How can the mechanism of action (MOA) of this compound be elucidated in complex biological systems?

  • Methodology :

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to CDK5/p25.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., tau phosphorylation in neurodegenerative models).
  • Competitive Binding Studies : Compare inhibition kinetics with ATP-competitive CDK inhibitors ( highlights ATP non-competitive behavior in thienoquinolines).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.